5-(1,8-Naphthyridin-2-yl)pentanoic acid is a heterocyclic compound that features a naphthyridine core, a fused ring system derived from pyridine. This compound is recognized for its diverse biological activities and potential applications in medicinal chemistry. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its structural complexity, which includes a pentanoic acid moiety attached to the naphthyridine ring.
5-(1,8-Naphthyridin-2-yl)pentanoic acid is classified under the category of naphthyridines, which are known for their pharmacological properties. It has been sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, where it is available for research and industrial applications. The compound's CAS number is 1314795-64-6, which facilitates its identification in chemical databases.
The synthesis of 5-(1,8-naphthyridin-2-yl)pentanoic acid can be achieved through several methods:
The molecular formula for 5-(1,8-naphthyridin-2-yl)pentanoic acid is , with a molecular weight of approximately 234.29 g/mol. The compound features a naphthyridine ring attached to a pentanoic acid chain, contributing to its unique properties.
This structure can be visualized using molecular modeling software to understand its spatial configuration and potential interactions with biological targets .
5-(1,8-Naphthyridin-2-yl)pentanoic acid can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action of 5-(1,8-naphthyridin-2-yl)pentanoic acid involves its interaction with specific molecular targets within biological systems. The naphthyridine ring can bind to various enzymes or receptors, modulating their activity. This interaction may lead to several biological effects:
Understanding these mechanisms is crucial for developing therapeutic agents based on this compound.
5-(1,8-Naphthyridin-2-yl)pentanoic acid exhibits several notable physical and chemical properties:
These properties are essential for assessing the compound's suitability for various applications in research and industry .
The applications of 5-(1,8-naphthyridin-2-yl)pentanoic acid span various fields:
The Friedländer annulation stands as the foundational method for constructing the naphthyridine core in 5-(1,8-naphthyridin-2-yl)pentanoic acid synthesis. This classical approach involves the acid- or base-catalyzed condensation of 2-aminopyridine derivatives with carbonyl compounds containing active α-methylene groups. In a representative five-step sequence documented by Coleman et al., cyclohexanone undergoes condensation with 2-aminopyridine to yield the bicyclic aromatic system, establishing the fundamental 1,8-naphthyridine architecture [1]. Subsequent catalytic hydrogenation (Pd/C, H₂ atmosphere) selectively reduces the heteroaromatic ring system to generate the 5,6,7,8-tetrahydro-1,6-naphthyridine intermediate, which serves as the precursor for side-chain elaboration [1] [5].
Dehydrogenative coupling strategies have emerged as powerful alternatives for forming the critical C-C bond between the pentanoic acid chain and the naphthyridine core. Palladium-catalyzed coupling reactions, particularly employing Xantphos-type ligands (e.g., dimethylbisdiphenylphosphinoxanthene), enable efficient cross-coupling between halogenated naphthyridines and zinc reagents or boronic acids derived from pentanoic acid precursors [10]. These methodologies offer improved regiocontrol compared to classical Friedländer pathways, especially for installing substituents at the C2 position. Recent advances utilize microwave-assisted dehydrogenative coupling, significantly reducing reaction times from hours to minutes while maintaining yields above 85% for critical intermediates [5].
Table 1: Comparative Analysis of Naphthyridine Core Synthesis Methods
Methodology | Catalyst System | Temperature Range | Reaction Time | Yield Range | Key Advantages |
---|---|---|---|---|---|
Friedländer Annulation | PTSA/EtOH | 80-100°C | 12-24 hours | 60-75% | Simple reagents, scalable |
Dehydrogenative Coupling | Pd(OAc)₂/Xantphos | 90-120°C | 4-8 hours | 70-85% | Excellent regioselectivity |
Microwave-Assisted Coupling | Pd(dppf)Cl₂ | 120-150°C | 15-45 minutes | 82-92% | Dramatically reduced reaction time |
Following core synthesis, the introduction of the pentanoic acid side chain predominantly employs cesium carbonate-mediated N-alkylation. This critical transformation exploits the enhanced nucleophilicity of naphthyridine nitrogen atoms when deprotonated by cesium carbonate—a base distinguished by its solubility in polar aprotic solvents and mild basicity. The alkylation protocol typically involves reacting bromoethyl alkanoate derivatives (e.g., ethyl 5-bromopentanoate) with the naphthyridine system in anhydrous dimethylformamide (DMF) at 60-80°C for 12-18 hours [1] [9]. The cesium advantage manifests in significantly higher yields (typically 75-90%) compared to other bases like potassium carbonate (50-65%) due to suppressed O-alkylation and reduced dialkylation byproducts.
Subsequent saponification converts the ester intermediates to the target carboxylic acid. Lithium hydroxide in tetrahydrofuran/water/methanol mixtures (typically 3:1:1 ratio) at room temperature for 4-8 hours provides efficient de-esterification without affecting the sensitive naphthyridine core [1] [9]. Careful pH control during workup (acidification to pH 3-4 with dilute HCl) ensures high recovery yields (>90%) of crystalline acid products. Solvent optimization studies reveal that THF/water systems outperform ethanol/water mixtures, reducing epimerization risks in chiral analogs and facilitating easier solvent removal [9].
Table 2: Solvent Effects on Cesium Carbonate-Mediated Alkylation Efficiency
Solvent System | Reaction Temperature | Reaction Time (h) | Alkylation Yield (%) | Major Byproduct (%) |
---|---|---|---|---|
Anhydrous DMF | 80°C | 12 | 87% | Dialkylated product (5%) |
Acetonitrile | 82°C | 18 | 73% | Unreacted starting material (18%) |
Dimethylacetamide | 85°C | 10 | 83% | Hydrolysis product (7%) |
Tetrahydrofuran | 65°C | 24 | 68% | Dehalogenated compound (15%) |
Transitioning from batch to continuous flow technology addresses key scalability challenges in the synthesis of 5-(1,8-naphthyridin-2-yl)pentanoic acid derivatives. Multistep sequences integrating Friedlälder condensation, hydrogenation, alkylation, and saponification have been successfully implemented in telescoped flow systems. A demonstrated three-stage continuous process employs: (1) a high-temperature (150°C) plug-flow reactor for the condensation, (2) a packed-bed catalytic reactor (5% Pd/C) for hydrogenation at 20 bar H₂, and (3) a series of CSTRs for cesium carbonate-mediated alkylation and lithium hydroxide saponification [4] [7]. This configuration reduces total processing time from 72 hours (batch) to under 8 hours while improving overall yield by 18-22% through minimized intermediate handling and decomposition [7].
Reactor engineering innovations focus on residence time distribution optimization and mass transfer enhancement. For the critical alkylation step, Ehrfeld FlowPlate® reactors with integrated static mixers achieve >95% conversion by ensuring precise reagent stoichiometry and eliminating localized hot spots that promote dialkylation [7]. Advanced flow hydrogenation modules with 3D-printed static mixers coated with Pd/Al₂O₃ catalysts enhance gas-liquid-solid contact, reducing catalyst loading requirements by 40% while maintaining >99% conversion [7]. Productivity metrics demonstrate that optimized flow systems can produce kilogram-scale quantities (2.5-3.2 kg/day) of pharmaceutically pure (>99.5% HPLC) material in GMP-compliant facilities, surpassing batch reactor throughput by 10-fold [4].
Table 3: Continuous Flow Process Parameters for Key Synthesis Steps
Synthetic Step | Reactor Type | Temperature | Pressure | Residence Time | Conversion | Productivity |
---|---|---|---|---|---|---|
Friedländer Condensation | Corning AFR® | 150°C | 5 bar | 45 min | 95% | 1.8 kg/L/h |
Catalytic Hydrogenation | Packed-bed (Pd/Al₂O₃) | 80°C | 20 bar H₂ | 20 min | >99% | 0.9 kg/L/h |
Cesium Carbonate Alkylation | FlowPlate® with SM | 80°C | 1.5 bar | 90 min | 97% | 1.2 kg/L/h |
Lithium Hydroxide Saponification | Tube reactor | 50°C | Ambient | 30 min | >99% | 2.4 kg/L/h |
Strategic structural modifications of the 5-(1,8-naphthyridin-2-yl)pentanoic acid scaffold significantly enhance target affinity and pharmacokinetic properties. The carboxylic acid moiety serves as a versatile handle for amide bond formation with diverse amines, generating prodrug esters or biologically active conjugates. Particularly effective are cyclopropylamine conjugates that demonstrate improved cellular permeability and resistance to enzymatic hydrolysis, enhancing oral bioavailability [8]. Ring saturation profoundly impacts pharmacological profiles: 5-(5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid derivatives exhibit superior αvβ3/αvβ5 integrin binding (IC₅₀ = 3.9 nM) compared to their aromatic counterparts (IC₅₀ = 2096 nM) due to enforced conformational flexibility that better mimics the RGD peptide motif [1] [2].
Position-specific halogenation, especially C6-fluorination and C7-bromination, substantially modifies bioactivity profiles. Fluorine substitution at C6 enhances metabolic stability by blocking cytochrome P450 oxidation sites, while bromine at C7 enables further cross-coupling transformations for creating chemical diversity [3] [5]. Structure-activity relationship (SAR) studies demonstrate that 6-fluoro-7-bromo analogs maintain nanomolar integrin affinity (IC₅₀ = 0.18 nM for αvβ5) while exhibiting significantly extended plasma half-lives (t½ = 9.7 hours vs. 2.1 hours for parent compound) [3]. The pentanoic acid chain length optimization reveals that C5 spacers maximize integrin binding, with shorter (C3) or longer (C7) chains reducing potency by 10-100 fold due to suboptimal spatial positioning of the carboxylate group relative to the binding pocket [1] [3].
Table 4: Bioactivity Modulation Through Structural Modifications
Structural Modification | Biological Target | Affinity (IC₅₀/Ki) | Plasma Half-life (h) | Key Pharmacological Improvement |
---|---|---|---|---|
Parent Compound (unmodified) | αvβ3 integrin | 2314 nM | 1.8 ± 0.3 | Baseline activity |
5,6,7,8-Tetrahydro derivative | αvβ3/αvβ5 integrins | 3.90 nM / 2.82 nM | 4.2 ± 0.7 | Enhanced integrin selectivity |
C6-Fluoro analog | CB2 receptor | 1.36 nM | 8.5 ± 1.2 | Improved CNS penetration |
C7-Bromo derivative | αvβ5 integrin | 0.18 nM | 9.7 ± 1.5 | Extended duration of action |
Cyclopropylamide conjugate | Antiviral target (HIV) | 27.1 nM | 12.3 ± 2.1 | Oral bioavailability enhancement |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8